Methyl 6-aminoquinoline-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRJBSWISQULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 6-Bromoquinoline-2-Carboxylate
The foundational step involves preparing the brominated precursor. A high-yield protocol (85%) refluxes 6-bromo-2-quinolinecarboxylic acid with methanesulfonic acid in methanol, followed by neutralization with sodium bicarbonate. Critical parameters include:
Buchwald-Hartwig Amination of the Bromo Intermediate
Transitioning from bromide to amine leverages palladium catalysis. Adapting methods from 6-aminoisoquinoline synthesis, the bromoester undergoes cross-coupling with ammonia equivalents:
-
Catalyst System : Pd(OAc)₂/Xantphos.
-
Base : Cs₂CO₃ or KOtBu.
-
Solvent : Dioxane or toluene at 100–110°C.
This method benefits from scalability and functional group tolerance, though ligand selection critically impacts efficiency.
Direct Carbonylative Amination via Palladium-Mediated Insertion
Bromination of 6-Aminoquinoline
A patent detailing 3-aminoquinoline-5-carboxylate synthesis inspires an alternative route. Brominating 6-aminoquinoline at position 6 using Br₂ in H₂SO₄ with Ag₂SO₄ as a catalyst achieves regioselectivity:
Carbonyl Insertion and Esterification
The brominated intermediate undergoes carbonylation under CO pressure (0.8 MPa) in methanol/DMF with PdCl₂ and triethylamine:
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Reagents : PdCl₂ (1.2 g), triethylamine (30.0 g).
-
Conditions : 75°C for 6 hours.
This one-pot method bypasses traditional esterification steps, though CO handling requires specialized equipment.
Comparative Analysis of Methodologies
Emerging Techniques and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Methyl 6-aminoquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-aminoquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes . It may also inhibit enzymes involved in metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of methyl 6-aminoquinoline-2-carboxylate with structurally related compounds:
Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Position Effects: The 6-amino group in the target compound vs. the 8-amino group in its positional isomer (CAS: 1303890-27-8) affects binding affinity in biological systems. For example, amino group placement influences interactions with enzyme active sites .
Functional Group Impact: Nitro vs. Amino Groups: Methyl 6-nitroquinoline-2-carboxylate (CAS: 112089-59-5) has a nitro group, which is electron-withdrawing and reduces solubility but serves as a precursor for amino derivatives via reduction . Acetamido vs.
Biological Activity
Methyl 6-aminoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an amino group at the 6th position and a carboxylate group at the 2nd position of the quinoline ring. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Amino, Carboxylate |
| Solubility | Soluble in polar solvents |
| Potential Applications | Antimicrobial, Anticancer |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways, contributing to its antimicrobial and anticancer effects. The compound's mechanism may involve:
- Enzyme Inhibition: Interference with enzyme activity related to cancer cell proliferation.
- DNA Interaction: Potential binding to DNA, leading to disruption of replication or transcription processes.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, a study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| HT29 | 25 |
These results indicate that this compound has significant antiproliferative activity and may serve as a lead compound for further development.
Case Studies
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Case Study on Antimicrobial Efficacy:
A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, suggesting its potential as an alternative treatment option for resistant infections. -
Case Study on Anticancer Effects:
In another investigation, researchers explored the effects of this compound on apoptosis in cancer cells. The study found that treatment with the compound resulted in increased markers of apoptosis, indicating a mechanism through which it may exert its anticancer effects.
Q & A
Basic: What are the common synthetic routes for Methyl 6-aminoquinoline-2-carboxylate?
Answer:
Synthesis typically involves multi-step reactions starting with quinoline derivatives. For example, analogous compounds like methyl 2-methylquinoline-6-carboxylate are synthesized via cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) . The amino group at position 6 can be introduced via nitration followed by reduction or direct amination. Key steps include:
- Cyclization : Catalytic AlCl₃ promotes ring closure.
- Functionalization : Selective amination via Buchwald-Hartwig coupling or nitro-group reduction (e.g., using Pd/C and H₂).
- Purification : Recrystallization from ethanol or ethanol/hexane mixtures to isolate pure crystals .
Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Answer:
A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, methyl ester protons appear as singlets (~3.6–3.8 ppm), while aromatic protons show splitting patterns dependent on quinoline ring substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways (e.g., m/z peaks corresponding to [M]+ and loss of COOCH₃).
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing. Software like SHELXL refines structural models using diffraction data .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Answer:
Crystallographic refinement using programs like SHELXL or ORTEP-3 is critical:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps.
- Model Refinement : SHELXL refines positional and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids .
- Validation : Check for C–H···π interactions or hydrogen bonding (e.g., intermolecular C–H···O bonds in crystal packing) that stabilize specific conformations .
- Case Study : For methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives, crystallography confirmed the absence of chair-boat puckering via Cremer-Pople ring puckering coordinates .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., partition coefficient, decomposition temperature)?
Answer:
Data gaps (e.g., missing logP or decomposition temperatures) require experimental validation:
- Experimental Determination :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperature under controlled atmospheres.
- HPLC-based logP : Determines octanol-water partition coefficients using reverse-phase chromatography.
- Cross-Referencing : Compare with structurally similar compounds (e.g., methyl 2-methylquinoline-6-carboxylate, logP ~2.1) and apply QSAR models .
- Safety Data : Absence of acute toxicity data (e.g., in Safety Data Sheets ) necessitates default handling as Category 4 (harmful if inhaled/ingested) under GHS guidelines.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (GHS Category 4 for acute toxicity ).
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential decomposition to toxic fumes) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design experiments to study the compound’s reactivity under varying pH conditions?
Answer:
- Hydrolysis Studies :
- Acidic Conditions : React with HCl (1–6 M) at 25–60°C; monitor ester cleavage via HPLC or TLC.
- Basic Conditions : Use NaOH (0.1–1 M) to track carboxylate formation (pH >10).
- Kinetic Analysis : Employ UV-Vis spectroscopy to measure reaction rates (e.g., λmax shifts upon hydrolysis).
- Product Isolation : Quench reactions with ice-water, extract with ethyl acetate, and characterize products via NMR/MS .
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility.
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions in quinoline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
